molecular formula C8H11BrO3 B15301760 2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one

2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one

Cat. No.: B15301760
M. Wt: 235.07 g/mol
InChI Key: JYCNUYXAUXXDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-{2,6-dioxabicyclo[321]octan-1-yl}ethan-1-one is a complex organic compound featuring a bromine atom and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one typically involves the bromination of a precursor compound. One common method includes reacting (1S)-cyclohex-3-ene-1-carboxylic acid with a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is carried out in a solvent such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The choice of solvents and reagents may vary based on cost and availability, but the fundamental reaction conditions remain consistent.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Ring-Opening Reactions: The bicyclic structure can be opened under certain conditions, leading to different products.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethanones, while ring-opening reactions can produce linear or cyclic compounds.

Scientific Research Applications

2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-{2,6-dioxabicyclo[321]octan-1-yl}ethan-1-one is unique due to its bromine atom and the specific arrangement of its bicyclic structure

Properties

Molecular Formula

C8H11BrO3

Molecular Weight

235.07 g/mol

IUPAC Name

2-bromo-1-(2,6-dioxabicyclo[3.2.1]octan-1-yl)ethanone

InChI

InChI=1S/C8H11BrO3/c9-4-7(10)8-3-6(11-5-8)1-2-12-8/h6H,1-5H2

InChI Key

JYCNUYXAUXXDEV-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1OC2)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.